

Application Notes and Protocols: Grignard Addition and aza-Cope Rearrangement of N-allylanilines

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Compound of Interest

Compound Name: 2-Allylaniline

Cat. No.: B3051291

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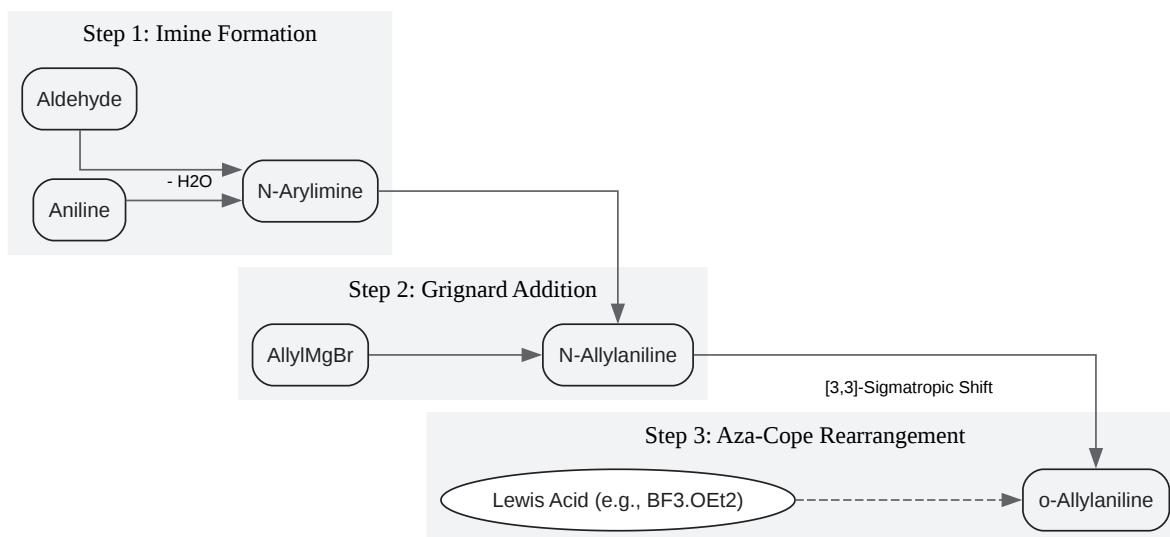
This document provides detailed application notes and experimental protocols for the synthesis of ortho-allylated anilines through a powerful two-step sequence: the Grignard addition of an allyl group to an N-arylimine, followed by a Lewis acid-catalyzed 3-aza-Cope rearrangement. This methodology is a valuable tool for carbon-carbon bond formation and the introduction of versatile allyl moieties into aromatic amines, which are key structural motifs in many pharmaceutical agents and functional materials.

Introduction

The tandem Grignard addition/aza-Cope rearrangement strategy offers an efficient route to synthesize substituted anilines that may be difficult to access through other methods. The initial step involves the nucleophilic addition of an allyl Grignard reagent to an imine, forming an N-allylaniline derivative. The subsequent^{[1][1]}-sigmatropic rearrangement, facilitated by a Lewis acid, proceeds with high stereospecificity, typically yielding the trans-alkene product. The use of Lewis acids or microwave irradiation can significantly accelerate the rearrangement, which otherwise would require high temperatures.^[2]

Reaction Pathway Overview

The overall transformation can be depicted as a three-stage process: 1) in situ formation of an N-arylimine from an aniline and an aldehyde, 2) nucleophilic addition of an allyl Grignard reagent to the imine, and 3) Lewis acid-catalyzed 3-aza-Cope rearrangement of the resulting N-allylaniline.



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Caption: Overall workflow of the tandem Grignard addition and aza-Cope rearrangement.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps of this synthetic sequence, compiled from analogous reactions in the literature.

Table 1: Grignard Addition to N-Arylimines

Entry	Imine Substrate	Grignard Reagent	Solvent	Temperature (°C)	Yield (%)	Reference
1	N-Benzylideneaniline	AllylMagnesium bromide	THF	-78 to rt	~85	[3]
2	N-(4-Methoxybenzylidene)aniline	AllylMagnesium bromide	Et ₂ O	-78 to rt	High	[4]
3	N-Diphenylmethyleneaniline	AllylMagnesium bromide	THF	0 to rt	80	

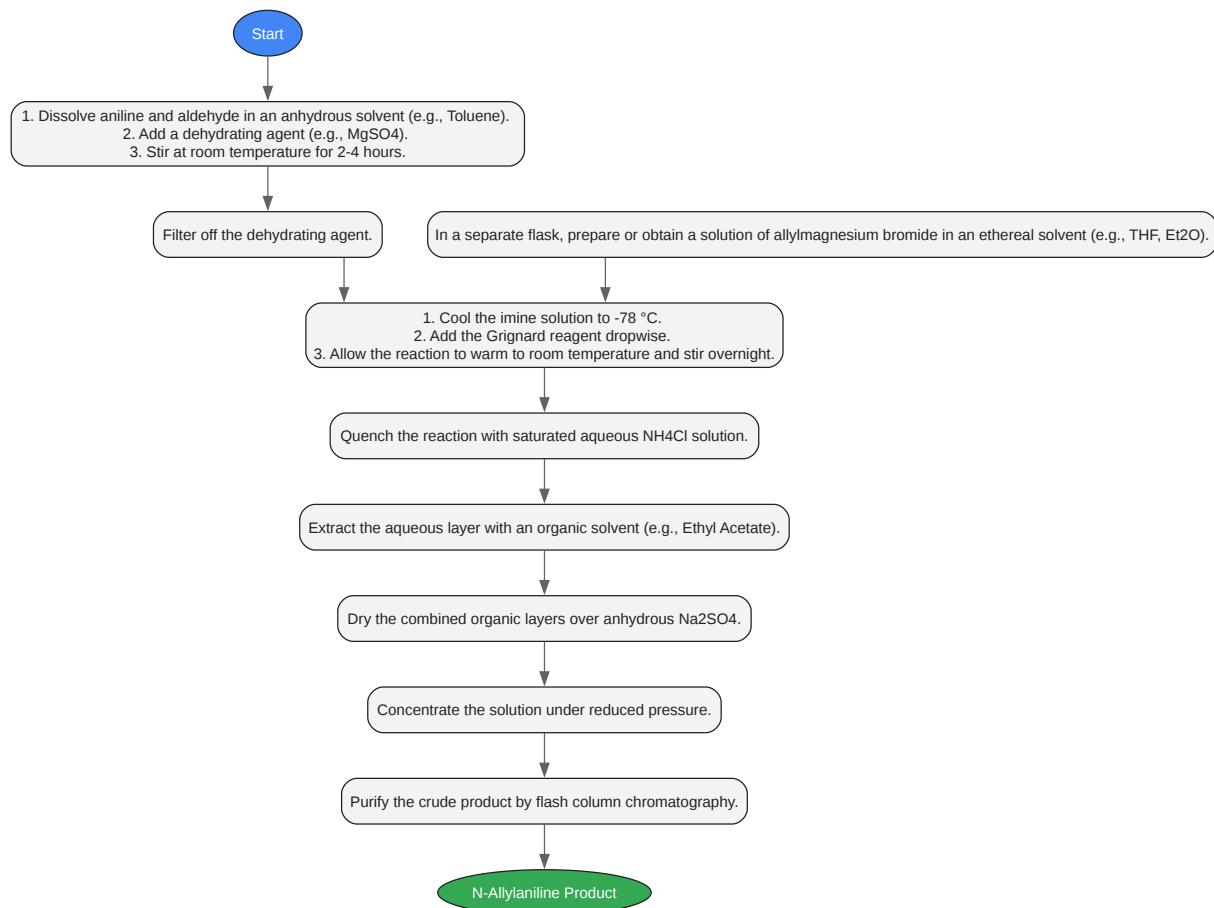
Table 2: Lewis Acid-Catalyzed Aza-Cope Rearrangement of N-Allylanilines

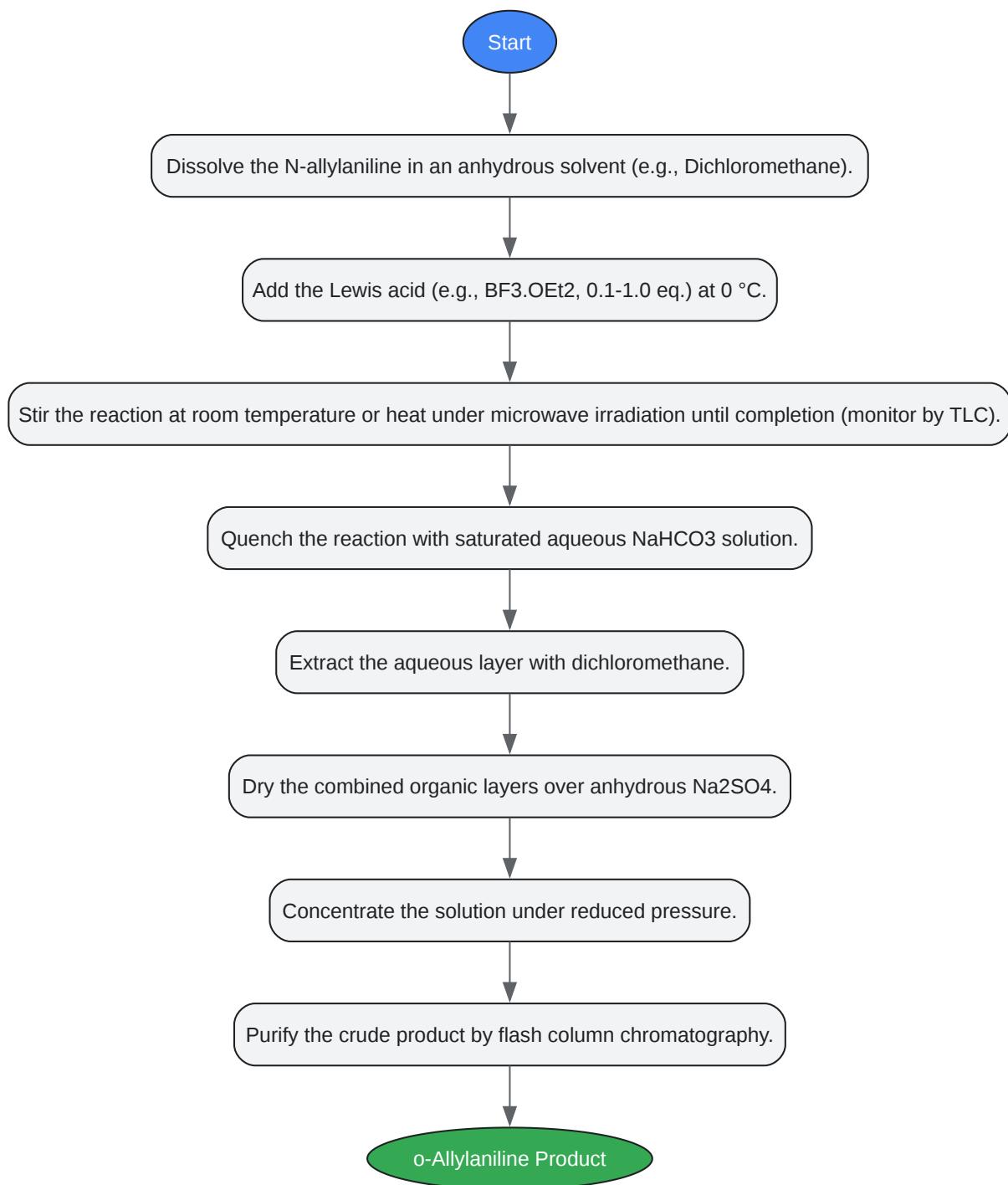
Entry	N-Allylaniline Substrate	Lewis Acid	Solvent	Conditions	Yield (%)	Reference
1	General N-alkyl-N-allylaniline	BF ₃ ·OEt ₂	Dichloromethane	Microwave, 111 °C	Moderate to Good	[2]
2	General N-alkyl-N-allylaniline	ZnCl ₂	Xylene	140 °C	Good	[2]
3	Analogous aza-Claisen	Yb(OTf) ₃	Dichloromethane	23 °C	>75	[5]
4	Analogous aza-Claisen	AlCl ₃	Dichloromethane	23 °C	>75	[5]
5	Analogous aza-Claisen	FeCl ₃	Dichloromethane	23 °C	>75	[5]

Experimental Protocols

Protocol 1: Synthesis of N-Allylaniline via Grignard Addition to an In Situ-Formed Imine

This protocol describes the formation of the N-allylaniline precursor.



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